molecular formula C20H19ClN4O3 B2549435 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1448046-26-1

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2549435
CAS No.: 1448046-26-1
M. Wt: 398.85
InChI Key: MCRDXFJSXFZXTP-UHFFFAOYSA-N
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Description

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the class of quinazolinones. It possesses a unique structure that combines a quinazolinone core with a piperidine and chloropyridine moiety. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves multi-step organic reactions. A typical route begins with the preparation of quinazolinone derivatives through the condensation of anthranilic acid with appropriate aldehydes or ketones. The intermediate quinazolinone is then functionalized by introducing the piperidine and chloropyridine moieties.

Industrial Production Methods:

For industrial-scale production, the process is optimized for yield and purity. Key steps include:

  • Step 1: Formation of the quinazolinone core.

  • Step 2: Introduction of the piperidine group through nucleophilic substitution.

  • Step 3: Coupling of the chloropyridine moiety using a suitable base and solvent.

  • Step 4: Purification using column chromatography or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative cleavage in the presence of strong oxidizing agents.

  • Reduction: Reduction reactions can modify specific functional groups, potentially altering the pharmacological activity.

  • Substitution: Nucleophilic substitution reactions are common for modifying the piperidine or chloropyridine moieties.

Common Reagents and Conditions:

  • Oxidation: Utilization of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with bases such as potassium carbonate (K₂CO₃).

Major Products Formed:

The major products depend on the specific reactions and conditions used. Common products include various derivatives and analogs with potential pharmacological properties.

Scientific Research Applications

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has broad applications in scientific research:

  • Chemistry: Used as a precursor for synthesizing novel compounds and studying structure-activity relationships.

  • Biology: Investigated for its potential as a biochemical probe to study cellular pathways and protein interactions.

  • Medicine: Explored for its pharmacological effects, including potential anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: Employed in developing new materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core often binds to protein active sites, while the piperidine and chloropyridine moieties enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

  • Quinazolinone derivatives with different substitutions on the piperidine ring.

  • Analogous compounds where the chloropyridine moiety is replaced with other heterocycles.

Hope this deep dive gives you a comprehensive understanding of this fascinating compound!

Properties

IUPAC Name

3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-16-5-3-9-22-19(16)28-14-7-10-24(11-8-14)18(26)12-25-13-23-17-6-2-1-4-15(17)20(25)27/h1-6,9,13-14H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRDXFJSXFZXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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